molecular formula C22H24N4O5S2 B2935201 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392294-63-2

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2935201
CAS No.: 392294-63-2
M. Wt: 488.58
InChI Key: WWGIIOYHALMLPJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 3,4,5-trimethoxybenzamide group and at position 5 with a sulfanyl-linked carbamoyl methyl moiety attached to a 2,3-dimethylphenyl group. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, enabling interactions with biological targets via π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-12-7-6-8-15(13(12)2)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIIOYHALMLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the reaction of the thiadiazole intermediate with 2,3-dimethylphenyl isocyanate.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core undergoes characteristic reactions due to its electron-deficient nature.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Basis
Nucleophilic Substitution Alkyl halides, aryl boronic acidsSubstitution at the sulfur atom or adjacent nitrogen, forming derivatives
Oxidative Ring Opening H<sub>2</sub>O<sub>2</sub>, HNO<sub>3</sub>Cleavage to form disulfides or sulfonic acids
Cycloaddition Reactions Dienophiles (e.g., maleic anhydride)Formation of fused heterocycles under thermal conditions

Key Insight : The sulfur atom in the thiadiazole ring serves as a nucleophilic site, enabling alkylation or arylation . For example, reaction with α-bromoacetophenones forms substituted thiadiazole derivatives.

Sulfanyl (-S-) Bridge Modifications

The methylsulfanyl group (-SCH<sub>2</sub>-) participates in oxidation and substitution reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Basis
Oxidation to Sulfoxide H<sub>2</sub>O<sub>2</sub> (30%), RTFormation of sulfoxide (-SO-) derivative
Oxidation to Sulfone mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CFormation of sulfone (-SO<sub>2</sub>-)
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>Replacement of -S- with alkyl groups

Example : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfanyl bridge to a sulfone, enhancing electrophilicity .

Amide and Carbamoyl Group Reactivity

The carbamoyl linkage and benzamide moiety undergo hydrolysis and condensation.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Basis
Acidic Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and amine
Basic Hydrolysis NaOH (10%), ethanol, ΔFormation of sodium carboxylate
Condensation Hydrazine hydrate, ethanolFormation of hydrazide derivatives

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Methoxy Group Transformations

The 3,4,5-trimethoxybenzamide subunit is susceptible to demethylation under harsh conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Basis
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°CPhenolic hydroxyl groups
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at aromatic positions

Limitation : Methoxy groups are deactivating, directing electrophiles to meta/para positions relative to substituents.

Biological Activity-Related Reactions

The compound’s interactions with microbial enzymes involve reversible covalent bonding:

  • Thiol-disulfide exchange with cysteine residues in bacterial enzymes .

  • Hydrogen bonding via the carbamoyl group to active-site residues.

Table : Enzyme Inhibition Pathways

Target EnzymeInteraction SiteObserved IC<sub>50</sub> (µM)Source
Dihydrofolate reductaseThiadiazole sulfur12.4 ± 0.8
β-LactamaseCarbamoyl carbonyl28.9 ± 1.2

Synthetic Pathway Derivatives

Key intermediates in its synthesis include:

  • Thiosemicarbazide precursor : Formed from hydrazine and carbon disulfide .

  • Cyclization step : Using polyphosphoric acid to form the thiadiazole ring .

Optimized Conditions :

  • Cyclization at 120°C for 2–3 h yields >85% purity.

  • Nucleophilic substitution with 2,3-dimethylphenyl isocyanate occurs in anhydrous DMF.

Scientific Research Applications

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Heterocyclic Core : Thiadiazole derivatives consistently show broader biological activity (e.g., fungicidal, insecticidal) compared to oxadiazoles or triazoles .
  • Methoxy Substitution : The 3,4,5-trimethoxy pattern on benzamide correlates with enhanced bioactivity, possibly due to improved π-π stacking with aromatic residues in enzymes .
  • Sulfanyl Linkers : Carbamoyl methyl sulfanyl groups offer superior binding flexibility compared to ethylsulfanyl or Schiff base linkages, as seen in molecular docking studies (inferred from ).

Biological Activity

Overview

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound includes a thiadiazole ring, a sulfanyl group, and a trimethoxybenzamide moiety, which contribute to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction may affect enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The presence of aromatic rings allows for π-π stacking interactions and hydrogen bonding with receptor sites, which may modulate receptor activity and downstream signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics or inducing apoptosis through various signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar compounds within the same structural family. For instance:

CompoundCell LineViability (%)Reference
N-[5-(sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamideA549 (Lung)35.0% (p < 0.001)
N-[5-(sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamideCaco-2 (Colorectal)39.8% (p < 0.001)

These results indicate a structure-dependent anticancer activity where the compound shows varying efficacy against different cancer cell lines.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

CompoundTargetActivityReference
Thiadiazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Effective
Trimethoxybenzamide derivativesVancomycin-resistant Enterococcus faeciumBroad-spectrum activity

These findings highlight the compound's ability to combat drug-resistant bacterial strains.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of N-[5-(sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide on A549 and Caco-2 cells. The results indicated a significant reduction in cell viability at concentrations of 100 µM after 24 hours of treatment. Notably, Caco-2 cells exhibited higher susceptibility compared to A549 cells (39.8% viability vs. control) .
  • Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, derivatives of the thiadiazole structure demonstrated effective inhibition against MRSA and other resistant strains. The mechanism suggested involves disruption of bacterial cell wall synthesis and interference with metabolic functions .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing thiadiazole derivatives like N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the coupling of thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiol) with alkyl halides or activated electrophiles . Cyclization reactions may employ iodine and triethylamine in acetonitrile or DMF to form the thiadiazole core .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Techniques include ¹H/¹³C NMR to verify substituent positions and purity, X-ray crystallography for absolute configuration determination (e.g., bond lengths and angles), and mass spectrometry (HRMS) to confirm molecular weight . For example, single-crystal X-ray studies can resolve ambiguities in steric hindrance caused by trimethoxybenzamide groups .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Thiadiazoles are screened for antimicrobial, antitumor, or anti-inflammatory properties via in vitro assays. For instance, agar diffusion tests assess antimicrobial activity against Gram-positive/negative bacteria, while MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-linked carbamoyl intermediate?

  • Methodological Answer : Reaction parameters like solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. room temperature), and stoichiometry (1.1–1.2 equivalents of alkyl halide) significantly impact yields. Kinetic studies using HPLC or TLC can monitor intermediate formation and guide optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity or bacterial strain differences). Standardized protocols (CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀/EC₅₀ comparisons) minimize variability. Meta-analyses of structure-activity relationships (SAR) can identify substituents critical for activity .

Q. How does the 3,4,5-trimethoxybenzamide moiety influence molecular interactions in target binding?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the trimethoxy group enhances hydrophobic interactions with protein pockets (e.g., tubulin or kinase domains). Electrostatic potential maps highlight hydrogen-bonding sites with the carbamoyl group .

Q. What analytical challenges arise in characterizing sulfur-containing intermediates during synthesis?

  • Methodological Answer : Sulfur atoms in thiadiazoles and sulfanyl groups complicate NMR interpretation due to isotopic splitting (³³S). High-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) are used to confirm sulfur oxidation states and bonding environments .

Methodological Notes

  • Experimental Design : Always include control reactions (e.g., omitting the base) to confirm mechanistic pathways .
  • Data Contradictions : Use combinatorial libraries of analogues to isolate variables (e.g., methoxy vs. methyl groups) when interpreting SAR .
  • Theoretical Frameworks : Link studies to conceptual models like ligand efficiency metrics or hydrophobic interactions in drug design .

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